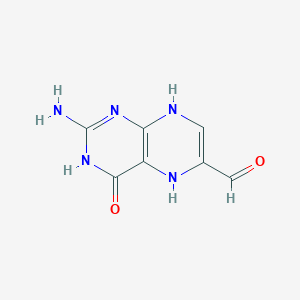
Bis(2-hydroxypropyl)ammonium decyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxypropyl)ammonium decyl sulphate: is a chemical compound with the molecular formula C16H37NO6S . It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, which is a valuable trait in formulations requiring emulsification, foaming, or wetting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)ammonium decyl sulphate typically involves the reaction of decyl sulphate with bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The process involves the precise control of reactant flow rates, temperature, and pressure to achieve optimal production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-hydroxypropyl)ammonium decyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxypropyl)ammonium decyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in formulations of detergents, emulsifiers, and foaming agents.
Wirkmechanismus
The mechanism of action of bis(2-hydroxypropyl)ammonium decyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. Its molecular structure allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different ionic nature.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with applications in similar fields.
Triton X-100: A non-ionic surfactant used in biochemical research.
Uniqueness: Bis(2-hydroxypropyl)ammonium decyl sulphate is unique due to its specific combination of hydrophilic and hydrophobic properties, which allows for versatile applications in both aqueous and non-aqueous systems. Its dual functionality as a surfactant and a reagent in chemical reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
66161-59-9 |
|---|---|
Molekularformel |
C18H41NO6S |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
dodecyl hydrogen sulfate;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C12H26O4S.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-5(8)3-7-4-6(2)9/h2-12H2,1H3,(H,13,14,15);5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
QUZFOIYSOMYJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC(CNCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
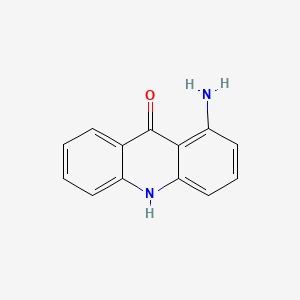
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)


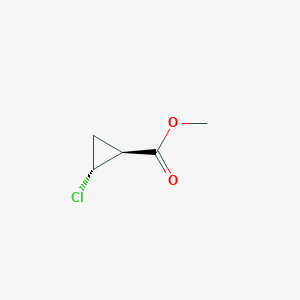
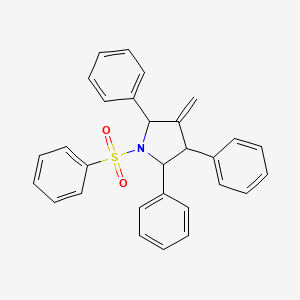

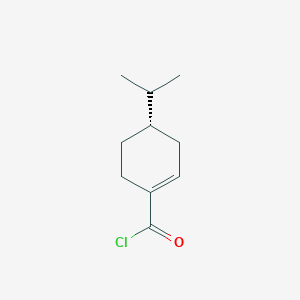

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
